Dap-natc

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

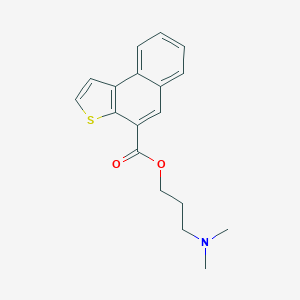

3-(Dimethylamino)propyl naphtho(2,1-b)thiophene-4-carboxylate is a chemical compound with the molecular formula C18H19NO2S. This compound is known for its unique structure, which includes a naphtho[2,1-b]thiophene core fused with a carboxylate group and a dimethylamino propyl side chain.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)propyl naphtho(2,1-b)thiophene-4-carboxylate typically involves the following steps:

Formation of the Naphtho[2,1-b]thiophene Core: This step involves the cyclization of appropriate precursors to form the naphtho[2,1-b]thiophene structure.

Introduction of the Carboxylate Group: The carboxylate group is introduced through a carboxylation reaction, often using reagents like carbon dioxide or carboxylic acids.

Attachment of the Dimethylamino Propyl Side Chain: This step involves the alkylation of the naphtho[2,1-b]thiophene core with a dimethylamino propyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Dimethylamino)propyl naphtho(2,1-b)thiophene-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino propyl side chain.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Neurological Applications

One of the most promising applications of daphnetin is in the treatment of traumatic brain injury (TBI). A study utilized a hydrogel formulation (TM/Dap) to deliver daphnetin directly to TBI-injured mice. Key findings include:

- Improved Neurological Recovery: The TM/Dap hydrogel significantly enhanced learning and spatial memory in treated mice compared to controls.

- Reduction in Neuroinflammation: The hydrogel effectively reduced neuroinflammatory markers such as TNF-α and IL-6, promoting recovery .

| Study Aspect | Details |

|---|---|

| Model | TBI-injured mice |

| Formulation | TM/Dap hydrogel |

| Key Outcomes | Improved memory, reduced inflammation |

Cancer Treatment

Daphnetin's role in cancer therapy has been explored through the development of DAP kinase (DAPk) fusion proteins. These proteins have shown potential in restoring tumor suppressor functions in cancer cells:

- Chronic Lymphocytic Leukemia (CLL): DAPk fusion proteins targeting CD22 receptor demonstrated effective cytotoxicity against B-cell lymphoma lines .

| Cancer Type | Mechanism | Results |

|---|---|---|

| Chronic Lymphocytic Leukemia | DAPk fusion proteins | Efficiently killed CD22-positive cells |

Traumatic Brain Injury Treatment

A detailed case study involving the TM/Dap hydrogel provided insights into its application for TBI:

- Methodology: The hydrogel was injected directly into the mouth of TBI-injured mice, allowing for targeted delivery across the blood-brain barrier.

- Results: Behavioral tests indicated significant improvements in neurological function, with minimal side effects observed .

Cancer Immunotherapy

In another case study focusing on CLL:

Wirkmechanismus

The mechanism of action of 3-(Dimethylamino)propyl naphtho(2,1-b)thiophene-4-carboxylate involves its interaction with molecular targets through its conjugated π-system and electron-donating dimethylamino group. These interactions can modulate the electronic properties of the compound, making it suitable for applications in organic electronics and as a potential therapeutic agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Naphtho[2,3-b]thiophene diimide (NTI): Similar in structure but with different functional groups, used in organic semiconductors.

Naphtho[2,1-b]thiophene-4-carboxamide: Similar core structure but with an amide group instead of a carboxylate, used in DNA-binding studies.

Uniqueness

3-(Dimethylamino)propyl naphtho(2,1-b)thiophene-4-carboxylate is unique due to its specific combination of a naphtho[2,1-b]thiophene core, a carboxylate group, and a dimethylamino propyl side chain. This unique structure imparts distinct electronic and chemical properties, making it valuable for various applications in organic electronics and medicinal chemistry .

Eigenschaften

CAS-Nummer |

113296-07-4 |

|---|---|

Molekularformel |

C18H19NO2S |

Molekulargewicht |

313.4 g/mol |

IUPAC-Name |

3-(dimethylamino)propyl benzo[e][1]benzothiole-4-carboxylate |

InChI |

InChI=1S/C18H19NO2S/c1-19(2)9-5-10-21-18(20)16-12-13-6-3-4-7-14(13)15-8-11-22-17(15)16/h3-4,6-8,11-12H,5,9-10H2,1-2H3 |

InChI-Schlüssel |

AISZEDRVQXYBTK-UHFFFAOYSA-N |

SMILES |

CN(C)CCCOC(=O)C1=CC2=CC=CC=C2C3=C1SC=C3 |

Kanonische SMILES |

CN(C)CCCOC(=O)C1=CC2=CC=CC=C2C3=C1SC=C3 |

Key on ui other cas no. |

113296-07-4 |

Synonyme |

1-(3,3-dimethylamino)propyl naphtho(2,1-b)thiophene-4-carboxylate DAP-NATC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.